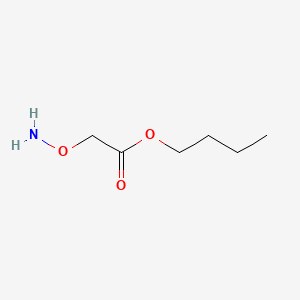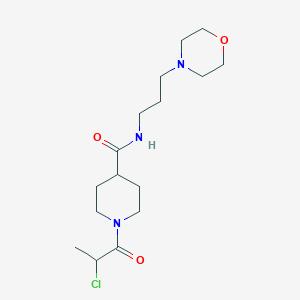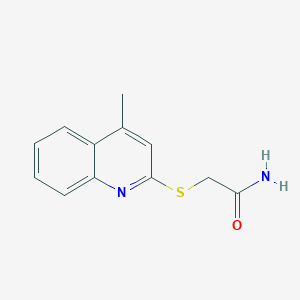![molecular formula C9H9NO3 B2851686 6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid CAS No. 1367947-69-0](/img/structure/B2851686.png)
6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid” belongs to a class of organic compounds known as pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine . These compounds share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .
Molecular Structure Analysis
The molecular structure of “6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid” would likely be characterized by 1H and 13C NMR spectra, using direct and long-range heteronuclear correlation experiments (HMBC and HMQC) .Chemical Reactions Analysis
Again, while specific reactions involving “6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid” are not available, similar compounds have been involved in reactions. For example, optimal conditions were established for the hydrolysis of 2-amino-3-cyanodihydropyranopyridines to give substituted dihydro-5H-pyrano-pyridine-3-carboxylic acids .科学的研究の応用
Supramolecular Synthon Analysis in Crystal Engineering
The recurrence of carboxylic acid-pyridine supramolecular synthons in crystal structures highlights the importance of these interactions in heterocyclic acids, including those related to the pyrano[3,4-b]pyridine system. Such synthons, formed by specific hydrogen bonding patterns, are crucial for self-assembly processes in crystal engineering, offering insights into the design of new materials with desired properties (Peddy Vishweshwar et al., 2002).
Functionalization Reactions for Heterocyclic Compound Synthesis
The functionalization of pyrazole carboxylic acids, closely related to pyrano[3,4-b]pyridine carboxylic acids, through reactions with diamines illustrates the synthetic versatility of these compounds. Such reactions not only expand the chemical space of heterocyclic compounds but also highlight the potential of pyrano[3,4-b]pyridine derivatives in medicinal chemistry and material science (İ. Yıldırım et al., 2005).
Metal-Organic Frameworks (MOFs) and Water Clusters
Research involving pyrazine carboxylic acids, related to the pyrano[3,4-b]pyridine carboxylic acid, in the formation of metal-organic frameworks (MOFs) and the stabilization of unique water clusters showcases the significance of these compounds in the development of new porous materials. These materials have potential applications in gas storage, separation technologies, and catalysis (S. Ghosh & P. Bharadwaj, 2004).
Vibrational Spectroscopy and Molecular Structure Analysis
The study of similar heterocyclic compounds through vibrational spectroscopy and theoretical investigations offers deep insights into their molecular structures. Such analyses are essential for understanding the chemical behavior, stability, and reactivity of pyrano[3,4-b]pyridine derivatives, which can be applied in various scientific fields including pharmaceuticals and materials science (Khaled Bahgat et al., 2009).
Novel Syntheses of Heterocyclic Compounds
Efficient synthesis methods for novel heterocyclic compounds derived from pyrano[3,4-b]pyridine precursors demonstrate the chemical utility of these compounds. Such synthetic approaches enable the creation of diverse molecular architectures with potential applications in drug discovery and development (Aseyeh Ghaedi et al., 2015).
特性
IUPAC Name |
6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)7-3-6-1-2-13-5-8(6)10-4-7/h3-4H,1-2,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQDKPQTVHVUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2851603.png)

![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2851605.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851611.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2851613.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2851616.png)


acetate](/img/structure/B2851621.png)

